molecular formula C21H20ClN5O3 B11427252 2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11427252
M. Wt: 425.9 g/mol
InChI Key: PPLQSSBQKQOGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with chlorophenyl and isopropylphenyl substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an appropriate diketone.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction using a chlorophenyl halide and a suitable base.

    Attachment of the isopropylphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using an isopropylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorophenyl and isopropylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallic compounds, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can investigate its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: The compound’s unique structure could lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(ethyl)phenyl]acetamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and isopropylphenyl groups, along with the pyrrolo[3,4-d][1,2,3]triazole core, provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H20ClN5O3

Molecular Weight

425.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H20ClN5O3/c1-12(2)13-3-7-15(8-4-13)23-17(28)11-26-19-18(24-25-26)20(29)27(21(19)30)16-9-5-14(22)6-10-16/h3-10,12,18-19H,11H2,1-2H3,(H,23,28)

InChI Key

PPLQSSBQKQOGHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.